![molecular formula C17H25N3O B10908825 N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10908825.png)
N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is a compound that features a unique adamantyl group, which is known for its bulky and rigid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1-adamantylamine with 1-methyl-1H-pyrazole-5-carboxylic acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br~2~) and nitric acid (HNO~3~).
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of N5-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The pyrazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)-1-pentyl-1H-indole-3-carboxamide: A synthetic cannabinoid with a similar adamantyl group.
N-(1-Adamantyl)-1-pentyl-1H-indazole-3-carboxamide: Another synthetic cannabinoid with structural similarities.
Uniqueness
N~5~-[1-(1-Adamantyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both the adamantyl group and the pyrazole ring. This combination provides distinct steric and electronic properties, making it a valuable compound for various applications. The adamantyl group enhances the stability and rigidity of the molecule, while the pyrazole ring offers opportunities for further functionalization and interaction with biological targets.
Properties
Molecular Formula |
C17H25N3O |
|---|---|
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H25N3O/c1-11(19-16(21)15-3-4-18-20(15)2)17-8-12-5-13(9-17)7-14(6-12)10-17/h3-4,11-14H,5-10H2,1-2H3,(H,19,21) |
InChI Key |
VNXJIHFJJLRYDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=NN4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


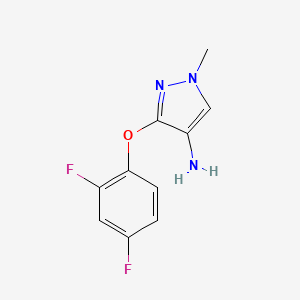
![2-{[5-(4-bromophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B10908757.png)
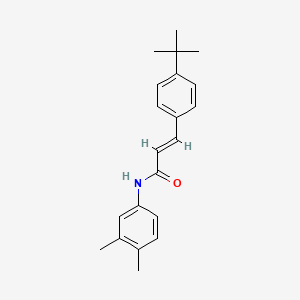
![N-[3-methoxy-5-(phenylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B10908773.png)
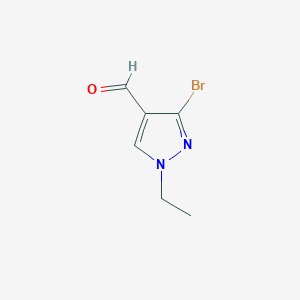

![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]-5-nitrobenzamide](/img/structure/B10908787.png)
![ethyl 5-{[(1Z)-2-(1,3-benzoxazol-2-yl)-3-oxoprop-1-en-1-yl]amino}-2-chlorobenzoate](/img/structure/B10908795.png)

![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B10908817.png)
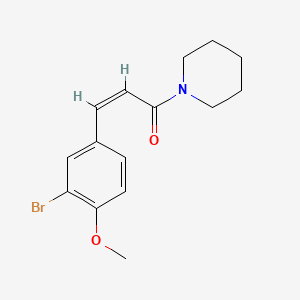
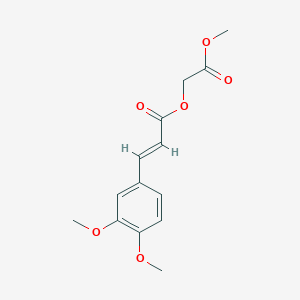
![N-(pyridin-4-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B10908831.png)
![(9-Ethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether](/img/structure/B10908838.png)
